4-(4-アミノフェノキシ)-3-メトキシベンゾニトリル

説明

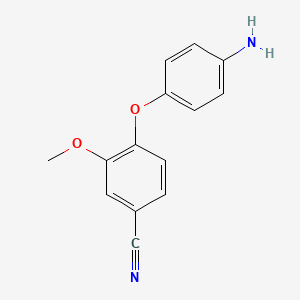

4-(4-Aminophenoxy)-3-methoxybenzonitrile is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(4-Aminophenoxy)-3-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Aminophenoxy)-3-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

無色ポリイミドの合成

この化合物は、無色ポリイミドの合成に使用されています . これらのポリイミドは、4-(4-アミノフェノキシ)-2,6-ジメチルアニリン (APDMA) と芳香族ジアニリドから誘導されます . ポリイミドは、優れた熱特性、光学的透明性、および低い屈折率を示します .

透明フィルムの開発

この化合物は、可視領域で透明なフィルムを開発するために使用されてきました . これらのフィルムは、プラスチック基板、カラーフィルター、ロールアップディスプレイ、および携帯型デバイスなどのさまざまなオプトエレクトロニクス部品に用途があります .

複雑な分子構造の生成

この化合物は、新規な三脚型N置換メラミン類の合成に使用されています. これは、この化合物が複雑な分子構造を生成する際の汎用性を示しています.

代謝研究と生物活性

この化合物は、甲状腺ホルモンの末梢代謝における潜在的な可能性について研究されています. この研究は、この化合物が生物系とどのように相互作用するかを理解するために重要です.

分析化学と検出技術

この化合物は、化合物の検出のための分析法に関連しています. これは、分析化学分野におけるこの化合物の重要性を示しています.

環境および水処理研究

この化合物は、環境要因との相互作用と水浄化プロセスにおける用途について研究されています. この研究は、この化合物が環境要因とどのように相互作用するかを理解するために重要です.

製薬研究と創薬

この化合物は、潜在的な抗マイコバクテリア活性を合成および評価されています. これは、新規医薬品開発におけるこの化合物の重要性を強調しています.

8. 非小細胞肺がん (NSCLC) 細胞に対する選択的細胞毒性 この化合物は、非小細胞肺がん (NSCLC) 細胞に対する選択的細胞毒性について研究されています . この研究は、この化合物ががん治療にどのように使用できるかを理解するために重要です .

作用機序

Target of Action

The primary target of “4-(4-Aminophenoxy)-3-methoxybenzonitrile” is the MET protein . MET protein is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration .

Mode of Action

The compound interacts with its target, the MET protein, through the formation of key hydrogen bonds . This interaction results in the inhibition of the MET protein, thereby affecting its function .

Biochemical Pathways

The inhibition of the MET protein affects various biochemical pathways. Most notably, it impacts the cell proliferation pathway, leading to antiproliferative activity against different cell lines . The compound has shown moderate to excellent antiproliferative activity against A549, HeLa, and MCF-7 cell lines .

Result of Action

The result of the compound’s action is the induction of apoptosis in cells and the blocking of cells mainly in the G0/G1 phase . The most promising compound had an IC50 value of 0.26 μM against the A549 cells, which was 2.4 times more active than that of cabozantinib .

生物活性

4-(4-Aminophenoxy)-3-methoxybenzonitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antiproliferative effects, and mechanisms of action based on recent research findings.

Chemical Structure

The molecular formula for 4-(4-Aminophenoxy)-3-methoxybenzonitrile is . The compound features a benzonitrile moiety substituted with an amino and methoxy group, which may influence its interaction with biological targets.

Cytotoxicity and Antiproliferative Activity

Recent studies have demonstrated that compounds similar to 4-(4-Aminophenoxy)-3-methoxybenzonitrile exhibit notable cytotoxic and antiproliferative effects against various cancer cell lines.

Table 1: Cytotoxicity Data

| Compound | Cell Line | IC50 (µg/mL) | Selectivity Index |

|---|---|---|---|

| 4-(4-Aminophenoxy)-3-methoxybenzonitrile | MCF-7 | 4.3 ± 0.11 | 19.3 |

| Compound X | MDA-MB-231 | 3.7 | 3.7 |

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The data suggest that the compound exhibits a strong antiproliferative effect against the MCF-7 breast cancer cell line, which is critical for evaluating its potential as an anticancer agent .

The biological activity of 4-(4-Aminophenoxy)-3-methoxybenzonitrile may be attributed to its ability to inhibit key signaling pathways involved in cancer progression. Studies have shown that similar compounds can inhibit the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, which are crucial for angiogenesis and tumor growth .

Case Study: In Vitro Analysis

In vitro studies involving the MTT assay have confirmed that the compound induces cytotoxic effects in a dose-dependent manner. The results indicated that at higher concentrations, there was a significant reduction in cell viability across multiple cancer cell lines, including MCF-7 and MDA-MB-231 .

Pharmacokinetic Properties

Understanding the pharmacokinetic profile of 4-(4-Aminophenoxy)-3-methoxybenzonitrile is essential for its development as a therapeutic agent. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) influence its efficacy and safety profile.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | Moderate |

| Metabolism | Liver (CYP450 involvement) |

| Excretion | Renal |

These pharmacokinetic properties suggest that the compound may have favorable characteristics for further development in clinical settings.

特性

IUPAC Name |

4-(4-aminophenoxy)-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-17-14-8-10(9-15)2-7-13(14)18-12-5-3-11(16)4-6-12/h2-8H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHXQYWPLSEXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。